molecular formula C9H17N3O2 B7918972 N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide

Cat. No.: B7918972
M. Wt: 199.25 g/mol
InChI Key: XRZQCKAYPJHFBG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide features a piperidine ring substituted at the 1-position with a 2-amino-acetyl group (NH₂-CH₂-C(O)-) and at the 4-position with an acetamide group (CH₃-C(O)-NH-). Its molecular formula is C₉H₁₆N₃O₂, with a molecular weight of 198.25 g/mol. The 2-amino-acetyl substituent introduces polarity, distinguishing it from many lipophilic piperidine derivatives used in opioid analgesics.

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-8-2-4-12(5-3-8)9(14)6-10/h8H,2-6,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZQCKAYPJHFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Ring Substitution

A foundational step involves modifying the piperidine ring at the 1-position. In a method adapted from antimalarial compound synthesis, N-Boc-piperidin-4-one undergoes reductive amination with glycinamide (2-aminoacetamide) using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM). This yields tert-butyl 4-(2-aminoacetamido)piperidine-1-carboxylate, achieving 75–85% yields under optimized conditions.

Reaction Conditions:

ParameterValue
SolventDichloromethane (DCM)
Temperature20°C (ambient)
CatalystNaBH(OAc)₃ (1.5 equiv)
Reaction Time24 hours

Deprotection and Final Modification

Boc deprotection is achieved using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃. The resulting 4-acetamidopiperidine is then reacted with chloroacetyl chloride in DMF at 0°C to introduce the 2-amino-acetyl group. Final purification via silica gel chromatography isolates this compound in 50–65% overall yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) enhance acylation rates but may necessitate lower temperatures (0–5°C) to suppress side reactions. Conversely, DCM facilitates reductive amination at ambient temperatures due to its moderate polarity.

Catalytic Systems

Industrial protocols often employ continuous flow reactors to improve mass transfer and reduce reaction times. For instance, acylation steps conducted in microreactors achieve 95% conversion within 30 minutes, compared to 12 hours in batch processes. Catalysts such as 4-dimethylaminopyridine (DMAP) further accelerate acetyl group transfer, reducing reagent stoichiometry from 2.0 to 1.2 equivalents.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing utilizes automated systems to enhance reproducibility. Key stages include:

  • Reductive Amination Module : A packed-bed reactor with immobilized NaBH(OAc)₃ ensures consistent reagent mixing and heat dissipation.

  • Acylation Loop : Chloroacetyl chloride is introduced via a precision dosing pump, with real-time pH monitoring to maintain optimal acidity (pH 6.5–7.0).

  • Purification Train : Simulated moving bed (SMB) chromatography separates the product from byproducts like N-acetylpiperidine, achieving ≥99% purity.

Performance Metrics:

MetricBatch ProcessContinuous Flow
Yield65%89%
Purity95%99%
Production Time48 hours8 hours

Waste Management Strategies

Industrial plants recover solvents like DCM and DMF via fractional distillation, reducing raw material costs by 40%. Neutralization byproducts (e.g., NaCl from TFA deprotection) are repurposed for water treatment applications, aligning with green chemistry principles.

Analytical Validation and Quality Control

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.45–1.60 (m, 2H, piperidine H-3, H-5), 2.02 (s, 3H, acetamide CH₃), 3.15–3.30 (m, 4H, piperidine H-2, H-6), 4.10 (q, 2H, NHCOCH₂NH₂).

    • ¹³C-NMR : δ 22.1 (acetamide CH₃), 38.4 (piperidine C-4), 170.5 (C=O).

  • High-Resolution Mass Spectrometry (HRMS) :
    Observed [M+H]⁺ = 200.1395 (calculated for C₉H₁₈N₃O₂: 200.1399).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity with a retention time of 6.8 minutes .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific domains:

1. Chemistry

  • Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in medicinal chemistry.

2. Biology

  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including significant inhibition of cell growth in HCT 116 (human colon cancer) with an IC50 value of 4.363 μM, suggesting promising anticancer activity.

3. Medicine

  • Drug Development : The compound is being investigated for its therapeutic potential, particularly in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which showed significant enzyme activity reduction, indicating potential use in Alzheimer's disease treatment.

4. Industry

  • Pharmaceuticals and Agrochemicals : Its applications extend to the production of pharmaceuticals and agrochemicals due to its structural versatility and biological activity.

Case Study 1: Neuroprotective Effects

A study evaluated the efficacy of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls (p < 0.05), suggesting strong neuroprotective properties.

Case Study 2: Cholinesterase Inhibition

In vitro assays demonstrated that this compound effectively inhibited both AChE and BuChE with IC50 values of 120 nM and 150 nM respectively. This suggests its potential use in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Study 3: Antimicrobial Efficacy

Research evaluated the antimicrobial efficacy against various pathogens using the agar disc-diffusion method. The compound exhibited potent activity against multiple strains, outperforming several reference antibiotics.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Features :

  • Piperidine core : Common in bioactive molecules, influencing conformational flexibility and receptor interactions.
  • Polar substituents: The amino and acetamide groups enhance solubility compared to aromatic analogs.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences:

Compound Name (IUPAC) Substituents (Piperidine 1- and 4-positions) Molecular Formula Molecular Weight (g/mol) Primary Activity/Use Evidence ID
N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide 1: 2-amino-acetyl; 4: acetamide C₉H₁₆N₃O₂ 198.25 Hypothesized enzyme inhibitor N/A
Methoxyacetylfentanyl 1: phenethyl; 4: N-phenyl, methoxy-acetamide C₂₂H₂₈N₂O₂ 352.5 Potent opioid agonist
Acetyl fentanyl 1: phenethyl; 4: N-phenyl-acetamide C₂₃H₃₀N₂O₂ 366.5 Opioid analgesic (illicit use)
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide 1: 2-aminoethyl; 4: N-cyclopropyl-acetamide C₁₂H₂₃N₃O 225.33 Unknown (research chemical)
2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide 1: methyl; 4: N-(4-methylpyridinyl)-acetamide C₁₄H₂₁N₃O 247.34 Unspecified (heterocyclic derivative)
2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acid derivatives (9a–9d) 1: aryl; 4: acetic acid Varies ~300–350 Soluble epoxide hydrolase inhibitors (IC₅₀: 1–10 nM)

Key Observations :

Substituent Impact on Activity: Aromatic groups (e.g., phenethyl, phenyl in fentanyl analogs) correlate with opioid receptor binding due to lipophilicity and π-π interactions . Polar groups (amino, acetamide) in the target compound may reduce blood-brain barrier penetration but improve solubility for peripheral targets (e.g., enzyme inhibition) .

Synthetic Routes: Fentanyl analogs are synthesized via nucleophilic substitution (e.g., piperidine + phenethyl halides) . The target compound could be synthesized similarly, substituting phenethyl with 2-amino-acetyl chloride or glycine derivatives.

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP) :
    • Methoxyacetylfentanyl (LogP ~3.5): High CNS penetration due to aromatic groups .
    • Target compound (estimated LogP ~0.5): Reduced CNS activity but better aqueous solubility.
  • Metabolic Stability: Amino groups may increase susceptibility to oxidative metabolism compared to halogenated or methylated derivatives .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an amino-acetyl group attached to the piperidine ring, enhancing its pharmacological potential through unique chemical interactions with biological targets.

Structural Characteristics

The structural formula of this compound is characterized by:

  • Piperidine Ring : A six-membered heterocyclic structure containing one nitrogen atom.
  • Amino-acetyl Group : Enhances solubility and interaction with various biological molecules.

This structural configuration contributes to its distinct chemical reactivity and potential biological activities, differentiating it from other piperidine derivatives.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may bind to receptors, altering signal transduction processes and influencing various cellular responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, yielding significant results:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicans3.125 - 100 mg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound demonstrates cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. Studies have shown that derivatives of piperidine can exhibit selective nanomolar inhibitory activity against cancerous cells, suggesting that modifications to the piperidine structure can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research indicates that:

  • Modifying the amino-acetyl group can significantly alter the compound's binding affinity and activity against target enzymes or receptors.
  • The presence of polar and non-polar functional groups influences solubility and interaction with biological systems, impacting efficacy and bioavailability .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial activity of various piperidine derivatives found that this compound exhibited superior activity against S. aureus and E. coli compared to other derivatives, highlighting its potential use in treating bacterial infections .
  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound showed potent cytotoxicity against multiple cancer cell lines, further supporting its investigation as a potential anticancer drug .

Q & A

Basic: What are the recommended synthetic routes for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-acetamide?

Answer:
A common approach involves functionalizing a piperidine core. For example, 1-methyl-4-piperidone can react with 2-aminoacetyl chloride under anhydrous conditions, followed by acetylation using acetic anhydride or acetyl chloride. The reaction typically proceeds in dichloromethane or THF with a base like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high yield and purity . Key intermediates should be verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks for the piperidine ring (δ ~2.5–3.5 ppm for axial/equatorial protons) and acetamide carbonyl (δ ~170 ppm in ¹³C NMR). The 2-aminoacetyl moiety will show NH₂ signals at δ ~5–6 ppm (broad, exchangeable) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode should display the molecular ion peak at m/z corresponding to the molecular formula (e.g., C₉H₁₇N₃O₂). Fragmentation patterns can confirm the piperidine-acetamide backbone .
  • FT-IR : Look for N-H stretches (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and piperidine ring vibrations .

Advanced: How to design experiments to determine the compound’s mechanism of action in neurological systems?

Answer:

  • In vitro receptor binding assays : Screen against opioid receptors (µ, κ, δ) and σ-1 receptors, given structural similarities to fentanyl analogs like ocfentanil ( ). Use radiolabeled ligands (e.g., [³H]-DAMGO for µ-opioid receptors) to measure displacement .
  • Calcium flux assays : Utilize SH-SY5Y neuroblastoma cells transfected with opioid receptors to assess intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) .
  • Knockout models : Compare wild-type and receptor-knockout mice in tail-flick or hot-plate tests to isolate receptor-specific analgesic effects .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1), receptor expression levels, and buffer conditions (pH, ion concentrations). For example, µ-opioid receptor affinity varies with sodium ion concentration .
  • Structural analogs comparison : Cross-reference with methoxyacetyl fentanyl () or ocfentanil ( ) to identify substituent-dependent activity trends.
  • Replicate under controlled conditions : Validate conflicting data using identical batches of the compound and orthogonal assays (e.g., cAMP inhibition vs. β-arrestin recruitment) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance selectivity?

Answer:

  • Piperidine substitution : Modify the 4-position with bulkier groups (e.g., isopropyl in IPPA , ) to sterically hinder off-target interactions.
  • Aminoacetyl optimization : Replace the 2-amino group with methyl or cyclopropyl moieties to alter hydrogen bonding and lipophilicity .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to map critical interactions (e.g., hydrogen bonds with opioid receptor Asp147) and prioritize derivatives .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

Answer:

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAO-A/B) using colorimetric assays (e.g., Ellman’s reagent for AChE) .
  • Cell viability assays : Screen for cytotoxicity in HepG2 (liver) and HEK293 (kidney) cells via MTT or resazurin reduction .
  • Immune modulation : Assess TNF-α or IL-6 suppression in LPS-stimulated RAW 264.7 macrophages .

Advanced: How can computational methods predict potential biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into X-ray structures of opioid receptors (PDB: 4DJH for µ-opioid) and calculate binding energies .
  • Machine learning : Apply platforms like Chemprop to predict target profiles based on structural fingerprints (e.g., ECFP4) .
  • ADMET prediction : Utilize SwissADME or ADMETLab to forecast blood-brain barrier permeability and metabolic stability .

Basic: What purification techniques ensure high purity for in vivo studies?

Answer:

  • Flash chromatography : Optimize solvent gradients (e.g., 0–10% methanol in DCM) to separate polar byproducts like unreacted amines .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
  • Counterion exchange : Convert hydrochloride salts to free bases using NaHCO₃ washes for improved solubility in biological assays .

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